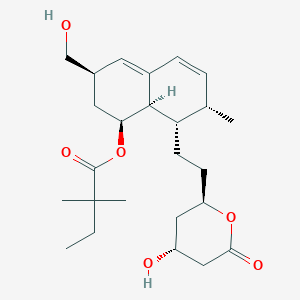

6'-Hydroxymethyl Simvastatin

Overview

Description

Simvastatin is a well-known 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase inhibitor, primarily used in the prevention and treatment of cardiovascular diseases. It has been found to have multiple neuroprotective effects beyond its cholesterol-lowering applications. Specifically, simvastatin has been implicated in the modulation of inflammatory responses and the PI3K/AKT/caspase 3 pathway, which are critical in the context of neurodegenerative diseases such as Parkinson's disease (PD) . Additionally, simvastatin has been observed to affect glucose uptake activity and GLUT4 translocation in muscle cells, which may contribute to the risk of new-onset diabetes during long-term therapy .

Synthesis Analysis

The synthesis of the 6α-hydroxymethyl metabolite of simvastatin has been achieved through a novel and practical method. This process involves the conversion of iodoepoxides to a cyclic ether via a radical catalytic cycle. The rearrangement of the epoxycarbinyl radical to the allyloxy radical and the atom-transfer radical reaction are key steps in this synthesis, representing a significant advancement in the production of simvastatin metabolites .

Molecular Structure Analysis

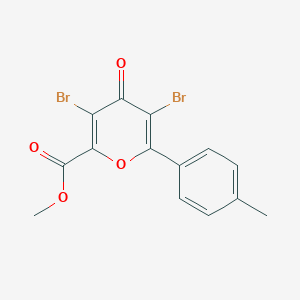

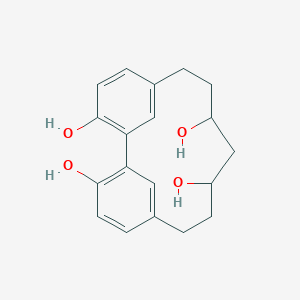

While the specific molecular structure analysis of 6'-Hydroxymethyl Simvastatin is not detailed in the provided papers, the general structure of simvastatin and its metabolites can be inferred to include a hydroxymethyl group at the 6α position. This structural modification is likely to influence the drug's pharmacokinetics and pharmacodynamics, as well as its interaction with biological targets such as enzymes and receptors.

Chemical Reactions Analysis

The chemical reactions involved in the metabolism of simvastatin, including the formation of its hydroxymethyl metabolite, are complex and involve multiple steps. The radical catalytic cycle used in the synthesis of the 6α-hydroxymethyl metabolite is a clear example of the intricate chemical reactions that simvastatin can undergo. Additionally, the impact of simvastatin on glucose uptake and GLUT4 translocation suggests that it can interact with and modulate various signaling pathways, including the IR/IRS-1/Akt signaling cascade .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6'-Hydroxymethyl Simvastatin are not explicitly discussed in the provided papers. However, the properties of simvastatin and its metabolites generally include lipophilicity, which allows for its absorption and distribution within the body, and the ability to cross the blood-brain barrier, which is relevant to its neuroprotective effects . The reversible inhibition of glucose uptake by simvastatin indicates that its effects can be modulated by other compounds, such as mevalonolactone, which is an intermediate in the cholesterol synthesis pathway .

Scientific Research Applications

Neuroprotection in Parkinson's Disease

Simvastatin shows promise in treating Parkinson's disease (PD) by modulating N-methyl-D-aspartate (NMDA) receptors. Studies have found that simvastatin ameliorates anxiety-like activity and restores NMDA receptor expression in the hippocampus, amygdala, and other brain regions in parkinsonian models. These effects are potentially due to simvastatin's neuroprotective and anti-inflammatory mechanisms (Yan et al., 2011).

Anti-Inflammatory Role in Asthma

Simvastatin has been found to have an anti-inflammatory role in a murine model of allergic asthma. It reduces inflammatory cell infiltrate and eosinophilia in bronchoalveolar lavage fluid in response to inhaled allergen challenge, suggesting therapeutic potential in allergic airways disease (McKay et al., 2004).

Promotion of Osteoblast Differentiation

Simvastatin enhances osteoblastic differentiation and mineralization, suggesting potential use in treating metabolic bone diseases like osteoporosis. It increases alkaline phosphatase activity and bone morphogenetic protein-2 expression in osteoblastic cells (Maeda et al., 2001).

Treatment of Periapical Lesions

Simvastatin shows potential in treating periapical lesions by suppressing tumor necrosis factor alpha-induced synthesis of osteolytic mediators in human osteoblastic cells. This effect could be due to its capability to diminish macrophage chemotaxis into lesions (Lin et al., 2009).

Anti-Inflammatory Role in Inflammatory Arthritis

In a murine model of inflammatory arthritis, simvastatin inhibited collagen-induced arthritis and suppressed proinflammatory cytokine production, suggesting therapeutic potential in statin-sensitive pathways for inflammatory arthritis (Leung et al., 2003).

Inhibition of Inflammatory Properties of Bacterial Toxins

Simvastatin inhibits leukocyte-endothelial interactions induced by Staphylococcus aureus α-toxin, suggesting its potential in treating infectious diseases by interfering with exotoxin-induced leukocyte-endothelial cell interactions (Pruefer et al., 2002).

Prevention of Bone Loss in Periodontitis

Simvastatin exhibits protective features against periodontitis-induced damage to the attachment apparatus and alveolar bone, indicating its potential utility in periodontal disease treatment (Vaziri et al., 2007).

Enhancement of Bone Repair

Simvastatin encapsulated in microspheres significantly stimulated callus formation and increased neovascularization and cell ingrowth in bone repair models, showing its potential as an osteoinductive agent for treating bone defects (Tai et al., 2013).

Cognitive Improvement in Traumatic Brain Injury

Simvastatin improved cognitive outcomes in rat models of severe traumatic brain injury, indicating its potential therapeutic use for TBI. It significantly reduced inflammatory cytokine levels and protected against injury-induced cognitive dysfunction (Mountney et al., 2016).

properties

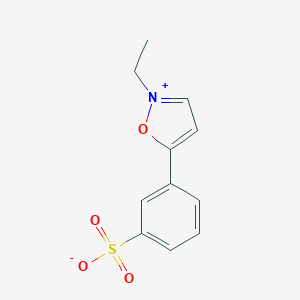

IUPAC Name |

[(1S,3R,7S,8S,8aR)-3-(hydroxymethyl)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O6/c1-5-25(3,4)24(29)31-21-11-16(14-26)10-17-7-6-15(2)20(23(17)21)9-8-19-12-18(27)13-22(28)30-19/h6-7,10,15-16,18-21,23,26-27H,5,8-9,11-14H2,1-4H3/t15-,16-,18+,19+,20-,21-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATPFRGQBOVFFQM-HGQWONQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6'-Hydroxymethyl Simvastatin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Aminomethyl)phenyl]ethanol](/img/structure/B146949.png)